N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the reaction . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific chemical structure, which combines the indole moiety with a dichlorophenyl group.
Properties
Molecular Formula |
C19H17Cl2N3O2 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-24-16-5-3-2-4-12(16)10-17(24)19(26)23-9-8-22-18(25)14-7-6-13(20)11-15(14)21/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
GOIFBOGWNZSNBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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